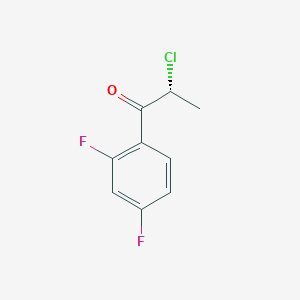
(R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one
Descripción general
Descripción
(R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one, also known as EFLEA, is a chemical compound that has gained attention in recent years for its potential applications in scientific research. This compound is a chiral building block that has been used in the synthesis of a variety of pharmaceuticals and biologically active molecules. In
Mecanismo De Acción
The mechanism of action of (R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one is not fully understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent bonds with proteins and other biomolecules, which may be responsible for its biological activity.
Biochemical and Physiological Effects:
(R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the replication of HIV-1 and hepatitis C virus in vitro. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. In addition, (R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one has been found to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one is its high enantiomeric purity, which is important for many scientific research applications. It is also a versatile building block that can be used in the synthesis of a variety of biologically active molecules. However, (R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one has some limitations for lab experiments. It is a reactive compound that can form covalent bonds with proteins and other biomolecules, which can make it difficult to study its mechanism of action. In addition, (R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one is a toxic compound that requires careful handling and disposal.
Direcciones Futuras
There are many future directions for research on (R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one. One area of interest is the development of new synthetic methodologies for the preparation of chiral compounds using (R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one as a building block. Another area of interest is the study of its mechanism of action and the identification of its molecular targets. In addition, (R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one may have potential applications in the development of new antiviral and anticancer agents. Further research is needed to fully understand the potential of this compound for scientific research.
Conclusion:
In conclusion, (R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one is a chiral building block that has potential applications in scientific research. Its high enantiomeric purity and versatility make it a valuable tool for the synthesis of biologically active molecules. (R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one has been found to have a variety of biochemical and physiological effects, and may have potential applications in the development of new antiviral and anticancer agents. Further research is needed to fully understand the potential of this compound for scientific research.
Aplicaciones Científicas De Investigación
(R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one has been used in the synthesis of a variety of biologically active molecules, including antiviral and anticancer agents. It has also been used as a chiral building block in the synthesis of pharmaceuticals such as the antipsychotic drug lurasidone. In addition, (R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one has been used in the development of new synthetic methodologies for the preparation of chiral compounds.
Propiedades
Número CAS |
126917-43-9 |
|---|---|
Nombre del producto |
(R)-2-Chloro-1-(2,4-difluoro-phenyl)-propan-1-one |
Fórmula molecular |
C9H7ClF2O |
Peso molecular |
204.6 g/mol |
Nombre IUPAC |
(2R)-2-chloro-1-(2,4-difluorophenyl)propan-1-one |
InChI |
InChI=1S/C9H7ClF2O/c1-5(10)9(13)7-3-2-6(11)4-8(7)12/h2-5H,1H3/t5-/m1/s1 |
Clave InChI |
QDXQWKIKBKUTRB-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](C(=O)C1=C(C=C(C=C1)F)F)Cl |
SMILES |
CC(C(=O)C1=C(C=C(C=C1)F)F)Cl |
SMILES canónico |
CC(C(=O)C1=C(C=C(C=C1)F)F)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

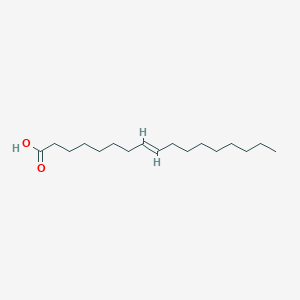
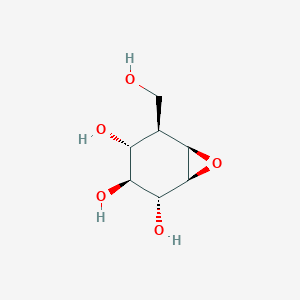
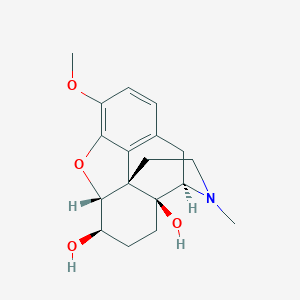
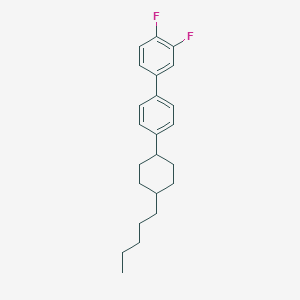
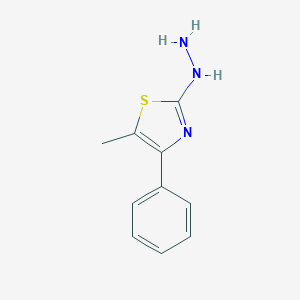
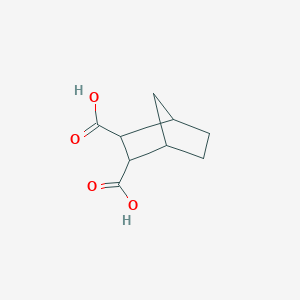
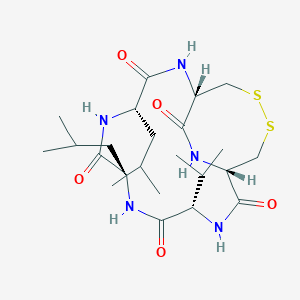
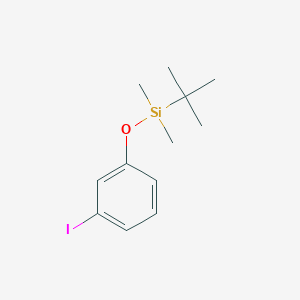


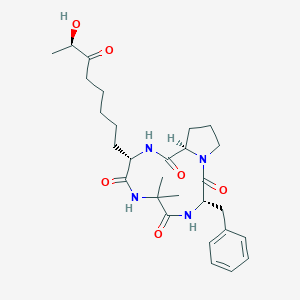

![(8S,9S,10R,13S,14S,17S)-N-tert-butyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxamide](/img/structure/B163131.png)
![5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B163136.png)